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L-Valine-d8

Cat. No.: B136968
CAS No.: 35045-72-8
M. Wt: 125.20 g/mol
InChI Key: KZSNJWFQEVHDMF-AYWPRJOCSA-N
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Description

Significance of Stable Isotope Labeling in Contemporary Biosciences

Stable isotope labeling is a powerful technique that involves the substitution of an atom in a molecule with its non-radioactive (stable) isotope. ontosight.ai These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), possess the same chemical properties as their more abundant counterparts but have a different mass. ontosight.ai This mass difference allows for the detection and quantification of labeled molecules using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai

The significance of stable isotope labeling in contemporary biosciences is multifaceted:

Tracing Metabolic Pathways: By introducing stable isotope-labeled compounds into cells or organisms, researchers can track their journey through various metabolic pathways. silantes.comsilantes.com This allows for the elucidation of metabolic fluxes, helping to understand how cells synthesize, break down, and utilize essential molecules. nih.gov

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to accurately quantify differences in protein abundance between different cell populations. ontosight.aicreative-proteomics.com This is crucial for studying changes in the proteome in response to various stimuli or in disease states.

Enhanced Structural Analysis: In structural biology, particularly in NMR spectroscopy, the incorporation of stable isotopes can improve the resolution of molecular structures. silantes.comsilantes.com Deuterium labeling, for instance, can simplify complex NMR spectra of large proteins, making them easier to analyze.

Improved Detection Sensitivity: The unique mass signatures of stable isotope-labeled molecules enable their precise and sensitive detection, even at low concentrations, by mass spectrometry. silantes.com

The Role of L-Valine-d8 as a Tracer Molecule

This compound is a specific type of stable isotope-labeled molecule where eight hydrogen atoms in the L-valine amino acid have been replaced with deuterium. This extensive deuteration makes it an excellent tracer for a variety of research applications.

L-Valine is an essential branched-chain amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. caymanchem.com It plays a critical role in protein synthesis and glucose metabolism. caymanchem.com The deuterated form, this compound, is used as an internal standard for the precise quantification of its unlabeled counterpart, L-valine, in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

In metabolic studies, this compound is used to investigate amino acid metabolism and metabolic flux. myskinrecipes.comresearchgate.net For example, research has shown that the deuterium label from this compound can be incorporated into the backbone of fatty acids, providing insights into the metabolic pathways that link amino acid and fatty acid synthesis. researchgate.net Furthermore, deuterated amino acids like this compound are instrumental in imaging newly synthesized proteins in live organisms. nih.gov This is achieved through techniques like stimulated Raman scattering (SRS) microscopy, which can detect the carbon-deuterium bonds, allowing for the visualization of protein synthesis dynamics. nih.gov

Historical Context of Stable Isotope Tracers in Metabolism and Proteomics

The use of stable isotopes as tracers in biological research has a history spanning over eight decades. researchgate.netresearchgate.net The discovery of deuterium in 1931 by Harold C. Urey laid the foundation for these powerful techniques. physiology.org

Early experiments in the 1930s and 1940s began to explore the biological effects of deuterium, often in the form of heavy water (D₂O). drinklitewater.comsci-hub.se These initial studies demonstrated that deuterium could be incorporated into biological molecules. physiology.org A pivotal moment came when Rudolf Schoenheimer and David Rittenberg, in the late 1930s and early 1940s, pioneered the use of stable isotopes to study the dynamic state of body constituents, fundamentally changing the understanding of metabolism from a static to a highly dynamic process. physiology.org

The development and refinement of mass spectrometry were crucial for the advancement of stable isotope tracer studies. nih.govnih.gov Initially, the application of stable isotopes in metabolic research was less common than that of radioisotopes. nih.gov However, with continuous improvements in mass spectrometry sensitivity and resolution, the use of stable isotopes has steadily increased, particularly since the 1990s. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B136968 L-Valine-d8 CAS No. 35045-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-AYWPRJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479090
Record name L-Valine-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35045-72-8
Record name L-Valine-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Frameworks for L Valine D8 Application in Research

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern metabolomics and targeted analysis. In this context, L-Valine-d8 is widely used to ensure the reliability of quantitative data for amino acids. caymanchem.com Stable isotope-labeled internal standards like this compound are added to biological samples at a known concentration at the beginning of the analytical workflow. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile molecules like amino acids, a chemical derivatization step is required to increase their volatility and thermal stability. mdpi.comdss.go.th This process makes them suitable for separation in the GC column and subsequent detection by the mass spectrometer. mdpi.com

In stable isotope tracing studies, GC-MS is employed to determine the enrichment of isotopes (e.g., ¹³C) in metabolites, providing insights into metabolic pathway activities. acs.org this compound is used as an internal standard to accurately quantify the unlabeled L-Valine and its isotopologues. The analysis of mass isotopomer distributions in amino acids provides a wealth of information for metabolic flux analysis. nih.govresearchgate.net To achieve this, a two-step derivatization is often employed, for instance, using 2 M HCl in methanol (B129727) followed by pentafluoropropionic anhydride (B1165640) (PFPA), to create methyl ester-pentafluoropropionic (Me-PFP) derivatives that are stable and suitable for GC-MS analysis. mdpi.com

Different types of GC-MS instruments, including low-resolution single quadrupole (SQ) and time-of-flight (TOF) systems, as well as high-resolution quadrupole time-of-flight (QTOF) instruments, can be used for these analyses, yielding comparable biological results for amino acids. acs.org

Table 1: Example GC-MS Parameters for Amino Acid Analysis

Parameter Setting Reference
Column Zorborbax DB-5 (30 m, 0.25 mm i.d., 0.20 μm film) biorxiv.org
Carrier Gas Helium biorxiv.org
Flow Rate 1.1 mL/min biorxiv.org
Ion Source Temp. 250 °C biorxiv.org

| Derivatization | Two-step: Esterification (e.g., with HCl in CH3OH) followed by Acylation (e.g., with PFPA) | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a dominant platform for metabolomics, offering high sensitivity and selectivity without the need for derivatization in many cases. rsc.org This makes it particularly suitable for analyzing a wide range of compounds with diverse physicochemical properties, including polar and zwitterionic molecules like amino acids. nih.govresearchgate.net this compound is frequently used as an internal standard in various LC-MS-based methods to control for analytical variability during sample preparation and analysis. nih.govlcms.cz

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles than conventional HPLC, provides rapid and high-resolution separations. lcms.cz When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for the fast, simple, and accurate quantification of amino acids in biological fluids. lcms.czlcms.cz In these methods, a small sample aliquot is typically subjected to protein precipitation, and the resulting supernatant is analyzed. lcms.czacs.org this compound is added as an internal standard to enable precise quantification. lcms.czlcms.cz The method can separate dozens of amino acids and related compounds, including isomers like leucine (B10760876) and isoleucine, in a single run of just a few minutes. acs.org

Table 2: UPLC-MS/MS System Parameters for Amino Acid Analysis

Parameter Setting Reference
LC System ACQUITY UPLC I-Class lcms.cz
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm lcms.czacs.org
Mobile Phase A 0.1% Formic Acid in Water lcms.czacs.org
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) lcms.czacs.org
Flow Rate 0.6 mL/min lcms.czacs.org
MS System Xevo TQ-S micro lcms.cz
Ionization Mode Positive Electrospray Ionization (ESI+) lcms.cz

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | lcms.czacs.org |

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput technique that omits the time-consuming chromatographic separation step. nih.govmdpi.com Samples are directly injected into the mass spectrometer, allowing for very rapid analysis times, often less than two minutes per sample. nih.gov This makes FIA-MS/MS the method of choice for large-scale applications such as newborn screening for inborn errors of metabolism, which are characterized by abnormal levels of amino acids and acylcarnitines. nih.govresearchgate.netsemanticscholar.org The speed, robustness, and specificity of FIA-MS/MS are critical for minimizing false-positive results in public health programs. researchgate.netsemanticscholar.org The use of a panel of stable isotope-labeled internal standards, including this compound, is essential for accurate quantification in these multiplexed assays. otsuka.co.jpuni-muenchen.de

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that are poorly retained by traditional reversed-phase chromatography. nih.govresearchgate.net This makes HILIC an ideal choice for analyzing water-soluble metabolites, including the full panel of amino acids. nih.govmedrxiv.org When HILIC is coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (qTOF) or Orbitrap instruments, it provides excellent mass accuracy and specificity, enabling confident identification and quantification of analytes in complex matrices like plasma and urine. researchgate.netmedrxiv.orgnih.gov this compound is used as an internal standard in HILIC-HRMS methods to compensate for matrix effects and ensure data quality in metabolomic profiling studies. nih.govrsc.orgmedrxiv.org

Selected Reaction Monitoring (SRM) and its extension, Multiple-Reaction Monitoring (MRM), are targeted mass spectrometry techniques performed on triple quadrupole (TQ) mass spectrometers. proteomics.com.auresearchgate.net These methods offer exceptional sensitivity and specificity for quantifying specific analytes within a complex mixture. proteomics.com.au The first quadrupole (Q1) is set to select a specific precursor ion (the parent molecule), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to detect a specific fragment ion (product ion). proteomics.com.au This specific precursor-to-product ion transition is a highly selective signature for the target analyte. proteomics.com.auresearchgate.net

For the quantification of L-Valine, specific MRM transitions for both the unlabeled analyte and the this compound internal standard are monitored simultaneously. lcms.czacs.org By calculating the ratio of the peak areas of the analyte to its labeled standard, precise and accurate quantification can be achieved. mdpi.com This approach is widely used in targeted metabolomics for hypothesis-driven research and clinical research applications. lcms.cz

Table 3: Example MRM Transitions for L-Valine and this compound (after derivatization)

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
L-Valine 288.1 171.1 acs.orgwaters.com
This compound 296.1 171.1 acs.orgwaters.com

Note: m/z values shown are for analytes derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag).

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) for High-Throughput Screening

Application as Internal Standards for Metabolite Quantification

This compound is a deuterated form of the essential amino acid L-Valine. caymanchem.comglpbio.commedchemexpress.commedchemexpress.com It serves as an effective internal standard for the quantification of its unlabeled counterpart, L-valine, in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.com The use of stable isotope-labeled compounds like this compound is a widely accepted technique in quantitative analysis to enhance accuracy and precision. scioninstruments.comscbt.com

The fundamental principle behind using an internal standard is to add a known quantity of the standard to all samples being analyzed. scioninstruments.com This standard, which is chemically similar but mass-spectrometrically distinct from the analyte, experiences the same variations during sample preparation, extraction, and analysis. scioninstruments.comnih.gov Consequently, by comparing the signal of the analyte to the signal of the internal standard, any experimental inconsistencies can be normalized, leading to more reliable and reproducible quantification. scioninstruments.com Deuterated standards, such as this compound, are particularly well-suited for this purpose as they co-elute with the natural analyte, minimizing the impact of ion suppression or enhancement effects in mass spectrometry. texilajournal.com

In a typical metabolomics workflow, a stock solution of this compound is prepared and then added to the sample extraction solvent. nih.gov For instance, in an untargeted metabolomic analysis protocol, this compound, along with other internal standards like L-Phenylalanine-d8, is used to monitor the quality control of each sample. nih.gov The concentration of the internal standard is carefully chosen to be similar to the expected concentration of the analyte to ensure optimal performance. scioninstruments.com For example, a nominal concentration of 0.2 μg/mL of this compound has been used in extraction solutions for plasma metabolite profiling. nih.gov

The application of this compound as an internal standard is crucial in studies investigating metabolic pathways. For instance, in a study on acute cardioembolic stroke, this compound was included in each plasma sample to monitor for quality control during the analysis of 68 endogenous metabolites. nih.gov Any significant deviation in the internal standard's signal can indicate an issue with that specific sample, which can then be excluded from further analysis, ensuring the integrity of the dataset. nih.gov Similarly, in a proteomics study of colorectal cancer, this compound was used as an internal standard for the targeted metabolomics analysis of branched-chain amino acids. jcancer.org

Table 1: Example of Internal Standard Preparation for Metabolomic Analysis

ComponentStock ConcentrationVolume Added to 250 mL Extraction SolventFinal Concentration in Extraction Solution
This compound1000 µg/mL50 µL0.2 µg/mL
L-Phenylalanine-d81000 µg/mL25 µL0.1 µg/mL

This table is based on a protocol for untargeted metabolomic analysis and illustrates how this compound is used as an internal standard. nih.gov

Data Analysis and Isotopic Correction Algorithms in Mass Spectrometry-Based Studies

The use of deuterated internal standards like this compound in mass spectrometry-based quantitative studies necessitates specific data analysis approaches, including isotopic correction. While this compound is highly enriched with deuterium (B1214612), the presence of naturally occurring stable isotopes in both the analyte (L-Valine) and the standard can lead to overlapping isotopic distributions. This can potentially interfere with accurate quantification if not properly addressed.

Isotopic correction algorithms are computational methods designed to deconvolute the overlapping isotopic patterns of the light (unlabeled) and heavy (labeled) forms of a molecule. These algorithms account for the natural abundance of isotopes such as ¹³C, ¹⁵N, and ¹⁸O. The goal is to accurately determine the true signal intensity of the monoisotopic peak for both the analyte and the internal standard, which is then used for calculating the concentration ratio.

Several software packages and custom scripts are available to perform these corrections. The process typically involves:

Defining the elemental composition of the analyte and the isotopic composition of the labeled standard.

Calculating the theoretical isotopic distribution for both the light and heavy species based on natural isotope abundances.

Using the theoretical distributions to correct the measured intensities of the isotopic peaks, thereby isolating the contribution of the monoisotopic peak for each species.

Furthermore, robust statistical methods are employed to identify and handle outliers in the internal standard signal. nih.gov For instance, linear mixed-effects models can be applied to capture both within-run and between-run variability in the internal standard's signal, allowing for the generation of data-driven acceptance ranges. nih.gov This helps to objectively identify samples that may have experienced analytical errors, such as incorrect spiking of the internal standard or significant ion suppression, ensuring the reliability of the final quantitative data. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Principles and Experimental Design of SILAC with this compound for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. ckgas.comsigmaaldrich.comthermofisher.com The core principle of SILAC involves growing two or more populations of cells in media that are identical except for the isotopic composition of one or more amino acids. ckgas.comthermofisher.com One cell population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other population is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid. ckgas.comthermofisher.com

This compound, with its eight deuterium atoms, can serve as the "heavy" amino acid in a SILAC experiment, resulting in a mass shift of +8 Da for every valine residue incorporated into a protein. ukisotope.com This mass difference allows for the direct comparison of protein abundance between the two cell populations when their proteomes are mixed and analyzed by mass spectrometry. sigmaaldrich.com

A typical SILAC experimental design using this compound involves the following steps:

Cell Culture and Labeling: Two cell populations are cultured for several passages in their respective "light" (containing unlabeled L-Valine) and "heavy" (containing this compound) SILAC media. This ensures near-complete incorporation of the labeled amino acid into the entire proteome of the "heavy" cell population. ckgas.com

Experimental Treatment: One of the cell populations is subjected to a specific treatment or stimulus, while the other serves as the control.

Sample Pooling: The two cell populations are harvested, and equal amounts of protein from each are mixed together. thermofisher.com This early-stage mixing minimizes sample-to-sample variation that can arise during subsequent processing steps. sigmaaldrich.com

Protein Digestion: The combined protein mixture is digested, typically with an enzyme like trypsin, to generate peptides.

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. In the mass spectrum, peptides containing L-Valine will appear as doublets, separated by a mass difference corresponding to the number of valine residues multiplied by the mass shift of the heavy isotope (8 Da for this compound).

Quantification: The relative abundance of a protein is determined by the ratio of the signal intensities of the heavy and light peptide pairs. sigmaaldrich.com

Quantitative Proteomic Profiling utilizing SILAC for Relative Protein Quantification and Expression

SILAC utilizing this compound enables the comprehensive and accurate relative quantification of thousands of proteins within a single experiment. ukisotope.comeurisotop.com This method allows for the profiling of changes in protein expression in response to various stimuli, disease states, or genetic modifications. eurisotop.com

SILAC with this compound has been applied in numerous research areas, including:

Signal transduction pathway analysis: By comparing the proteomes of stimulated versus unstimulated cells, researchers can identify proteins that are up- or down-regulated in response to a specific signaling event. eurisotop.com

Disease biomarker discovery: Comparing the proteomes of healthy and diseased cells or tissues can reveal proteins whose expression levels are altered in the disease state, potentially serving as biomarkers. scbt.com

Analysis of protein-protein interactions: SILAC can be combined with affinity purification techniques to quantify the interaction partners of a specific protein under different conditions.

Table 2: Applications of Quantitative Proteomic Profiling with SILAC

Research AreaExample Application
Cancer BiologyComparing protein expression in drug-sensitive vs. drug-resistant cancer cells to identify mechanisms of resistance.
ImmunologyProfiling changes in the proteome of immune cells upon activation.
NeuroscienceIdentifying proteins with altered expression in models of neurodegenerative diseases.
Cell BiologyStudying the dynamics of protein expression during different phases of the cell cycle.

Dynamic SILAC for Time-Resolved Proteome Analysis

Dynamic SILAC, also known as pulse-SILAC, is a variation of the classic SILAC technique that allows for the measurement of protein synthesis and degradation rates on a proteome-wide scale. ukisotope.comckisotopes.com This method provides a temporal dimension to proteomic analysis, offering insights into the dynamics of the proteome.

In a typical dynamic SILAC experiment using this compound, cells are initially grown in a "light" medium. At a specific time point, the "light" medium is replaced with a "heavy" medium containing this compound. The incorporation of the heavy label into newly synthesized proteins is then monitored over time by collecting and analyzing samples at different time points after the switch.

The rate of protein synthesis for a particular protein can be determined by measuring the rate at which the heavy-to-light ratio for its corresponding peptides increases over time. Conversely, to measure protein degradation, cells are first fully labeled with the "heavy" amino acid and then switched to a "light" medium. The rate of disappearance of the heavy label provides a measure of the protein's degradation rate.

Dynamic SILAC with this compound has been instrumental in studying:

Protein turnover rates: Determining the half-lives of thousands of proteins simultaneously. ckisotopes.com

Cellular response to stimuli: Analyzing how the synthesis and degradation rates of proteins change in response to external signals.

Protein homeostasis: Investigating the mechanisms that maintain the balance of protein synthesis and degradation in the cell.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Research

This compound is also a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of biomolecules, particularly large proteins. isotope.comsilantes.comisotope.comisotope.comisotope.com The substitution of protons (¹H) with deuterium (²H) in L-Valine has several advantages in NMR studies.

Deuteration simplifies the complex ¹H-NMR spectra of proteins by eliminating the signals from the deuterated positions. silantes.com This reduction in spectral complexity can significantly improve the resolution of the remaining proton signals, making it easier to assign and interpret the spectra. silantes.com Specifically, selective deuteration of amino acids like valine can help in identifying the resonances of specific methyl groups, which are often found in the crowded upfield region of the spectrum. nih.gov

Furthermore, deuteration can reduce the rate of nuclear relaxation through dipolar couplings, leading to sharper NMR signals. silantes.com This is particularly beneficial for studying large proteins, which typically have broad NMR lines due to their slow tumbling in solution. nih.gov By reducing the relaxation rates, deuteration allows for the application of more advanced NMR experiments to probe the structure and dynamics of these large biomolecules. nih.gov

In the context of this compound, its incorporation into a protein would eliminate the ¹H signals from the valine side chain. This can be used in combination with other isotope labeling strategies, such as ¹³C and ¹⁵N labeling, to perform multi-dimensional NMR experiments that provide detailed structural and dynamic information. silantes.com For example, by comparing the NMR spectra of a protein with and without this compound labeling, researchers can unambiguously assign the signals belonging to the valine residues. nih.gov

Applications of this compound in Biomolecular NMR for Structural and Dynamic Studies

The study of large proteins and macromolecular complexes by Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges, primarily due to severe signal overlap in proton (¹H) NMR spectra and unfavorable relaxation properties that lead to broad, poorly resolved signals. Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (²H or D), is an indispensable tool to overcome these limitations. chemie-brunschwig.chunl.pt this compound, a deuterated isotopologue of the essential amino acid L-Valine, serves as a critical reagent in this context, enabling detailed investigations into the structure and dynamics of complex biological systems. isotope.comisotope.com Its use in conjunction with ¹⁵N and ¹³C labeling has become a cornerstone of modern biomolecular NMR. eurisotop.com

Simplification of Spectra for Structural Analysis

The primary application of this compound in structural biology is the simplification of complex NMR spectra. unl.pt By incorporating this compound into a protein, the ¹H signals corresponding to the valine residues are effectively eliminated from the spectrum. This spectral editing allows researchers to unambiguously identify and assign signals from other amino acid types.

A powerful demonstration of this approach is the use of selective deuteration in combination with two-dimensional correlation spectroscopy (2D COSY) to analyze protein structure. In a study of Lactobacillus casei dihydrofolate reductase, a protein with 16 valine and 14 leucine residues, researchers compared the 2D COSY spectra of the normal protein with a sample containing [γ-²H₆]valine. nih.gov This comparison enabled the clear identification and pairing of all 60 methyl resonances from the valine and leucine residues. nih.gov This methodology proves to be a robust and general strategy for resolving and assigning ¹H resonances in the otherwise crowded spectra of proteins. nih.gov

Interactive Table 1: Application of this compound in Protein Structural Assignment You can filter and sort the data by clicking on the table headers.

Protein Studied NMR Method Purpose of this compound Incorporation Key Research Finding

Probing Protein Dynamics

Protein function is intrinsically linked to its dynamic motions, which span a wide range of timescales. columbia.edu NMR spectroscopy is uniquely suited to characterize these dynamics at an atomic level. The use of this compound is central to these investigations, particularly for studying the dynamics of protein side chains, which are often located in functionally important regions like hydrophobic cores and active sites. eurisotop.comcolumbia.edu

In advanced NMR experiments, proteins are often expressed in D₂O to achieve a high level of deuteration, which significantly improves the relaxation properties of the remaining protons. unl.pt A widely used strategy involves the use of deuterated L-Valine (this compound) as a precursor, but with specific reintroduction of ¹H,¹³C-methyl groups. This selective labeling creates isolated ¹H-¹³C pairs in a deuterated environment, which serve as sensitive probes of local dynamics without the complications of spin-spin couplings to other protons. unl.pteurisotop.com These methods allow for precise measurement of parameters such as:

Order Parameters (S²): Which quantify the amplitude of internal bond vector motions. columbia.edu

Correlation Times: Which describe the timescales of these motions.

Interactive Table 2: this compound Strategies for Protein Dynamics Studies You can filter and sort the data by clicking on the table headers.

Research Area Common Labeling Strategy NMR Experiment Type Information Obtained
Protein Side-Chain Dynamics Perdeuteration with selective ¹H,¹³C-labeling of Valine methyl groups. unl.pteurisotop.com ²H/¹³C Relaxation-based experiments Order parameters, correlation times, characterization of rotameric jumps. columbia.edu

Investigations into Protein Dynamics and Turnover

Measurement of Fractional Protein Synthesis Rates (FSR) using L-Valine-d8 Tracers

The rate at which new proteins are synthesized, known as the fractional protein synthesis rate (FSR), can be precisely measured by monitoring the incorporation of a stable isotope-labeled tracer like this compound into newly created proteins. ckisotopes.com This essential and branched-chain amino acid serves as a tracer to quantify FSR. isotope.com The methodology involves introducing this compound into a biological system, be it cell culture or a whole organism. As new proteins are built, the labeled valine is integrated into their polypeptide chains.

Over time, samples are collected, and proteins are isolated and analyzed using mass spectrometry. The ratio of the mass-shifted, this compound-containing peptides to their unlabeled counterparts reveals the rate of incorporation. This allows for the calculation of the FSR for individual proteins or the entire proteome, providing a dynamic snapshot of protein production in response to various stimuli or conditions.

Assessment of Protein Breakdown and Degradation Pathways

Just as this compound can be used to measure protein synthesis, it is equally effective in assessing protein breakdown and degradation. isotope.com The rate of degradation can be determined by following the loss of the this compound tracer from a pre-labeled protein pool in what is known as a "pulse-chase" or "unlabeling" experiment. ckisotopes.com In this approach, the system is first saturated with the labeled amino acid. Once the tracer is removed from the source (e.g., the diet), the rate at which the labeled proteins disappear provides a direct measure of their degradation rate.

Furthermore, this compound is utilized as an internal standard in metabolomic studies to accurately quantify metabolites involved in specific degradation pathways. For instance, it has been used as an internal standard for the extraction of metabolites in studies investigating the valine, leucine (B10760876), and isoleucine degradation pathway in the context of disease, such as colorectal cancer. nih.gov This application helps in understanding how metabolic dysregulation of amino acid breakdown contributes to disease pathology. nih.gov

Proteome Dynamics in Cellular Systems and Complex Biological Models

This compound is instrumental in studying proteome-wide dynamics in both simple cellular systems and more complex whole-animal models. ckisotopes.com In cellular systems, techniques like dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (dynamic-SILAC) can be employed. ckisotopes.comeurisotop.com While classic SILAC compares protein abundance between two cell populations, dynamic-SILAC tracks the rate of protein turnover over time by monitoring the incorporation or loss of a labeled amino acid like this compound. ckisotopes.com

In more complex biological models, such as rodents or fowl, administering this compound through a specially formulated diet allows for the study of protein turnover across different tissues and organs simultaneously. ckisotopes.com This approach provides a holistic view of how different parts of an organism regulate their protein pools in response to physiological changes, growth, or disease. ckisotopes.comnih.gov

In Vivo Protein Turnover Studies utilizing Stable Isotope-Labeled Amino Acids

In vivo studies using this compound have provided significant insights into the differential turnover rates of proteins in various tissues. nih.gov A common method involves incorporating the labeled amino acid into the diet of animal models, such as mice or chickens. ckisotopes.comeurisotop.com Researchers can then track the labeling trajectory of proteins in different organs non-invasively by sampling proteins secreted in urine, or terminally by analyzing tissues directly. nih.gov

One of the challenges in such studies is ensuring accurate measurement of the precursor pool's isotopic abundance. By analyzing the mass isotopomer distribution in multiply labeled peptides, researchers can calculate the relative isotopic abundance (RIA) of the precursor aminoacyl-tRNA pool, which is crucial for accurately determining protein turnover rates. ckisotopes.comnih.gov

These studies have revealed that protein degradation rates vary significantly between tissues. nih.gov For example, the median rate of protein degradation is considerably slower in skeletal muscle compared to the liver or kidneys, with the heart having an intermediate rate. nih.gov

Table 1: Research Findings from In Vivo Studies with this compound

Organism Method of Administration Tissues Analyzed Key Findings Citations
Mouse This compound added to a semi-synthetic diet.Liver, Kidneys, Heart, Skeletal MuscleThe median rate of protein degradation was significantly lower in muscle compared to liver and kidney; the heart's rate was intermediate. Urinary proteins could be used for non-invasive monitoring of liver precursor RIA. ckisotopes.comnih.gov
Domestic Fowl (Chicken) This compound incorporated into a semi-synthetic diet at 50% relative isotopic abundance.Skeletal MuscleThe approach allowed for the determination of turnover rates for skeletal muscle proteins by first calculating the precursor pool RIA. ckisotopes.com

Application in Isotope-Labeled Peptide Synthesis for MS-Based Protein Quantitation

Beyond its use as a metabolic tracer, this compound is a key reagent in the synthesis of stable isotope-labeled peptides, which are used as internal standards for highly accurate protein quantification via mass spectrometry. isotope.com In this application, a protected form of the amino acid, such as L-Valine-N-t-Boc (D8, 98%), is used to chemically synthesize a specific peptide that mirrors a target peptide from the protein of interest. isotope.com

This synthetic, deuterated peptide has a known concentration and is chemically identical to the native peptide but has a heavier mass due to the deuterium (B1214612) atoms. By adding a precise amount of this labeled peptide to a biological sample (a technique known as "spiking"), it serves as an ideal internal standard. The ratio of the signal intensity of the native peptide to the labeled standard in the mass spectrometer allows for precise and absolute quantification of the target protein in the original sample. This compound can also be used to synthesize labeled intermediates for various research purposes. medchemexpress.com

Elucidation of Metabolic Pathways and Flux

Metabolic Flux Analysis (MFA) using L-Valine-d8 as a Tracer

Metabolic Flux Analysis (MFA) is a powerful method used to measure the rates of reactions within a cell's metabolic network. The use of stable isotope tracers like this compound is central to this technique, allowing for the quantification of how metabolites are processed and distributed through different pathways.

Quantification of Intracellular Reaction Rates and Pathway Contribution

By measuring the rate at which deuterium (B1214612) from this compound appears in various downstream products, scientists can calculate the precise rates of intracellular reactions. This provides a dynamic picture of metabolic activity. For example, a study on Bacillus subtilis used this compound to measure the changing concentrations of its metabolic byproducts, such as isobutyryl-CoA and propionyl-CoA, over time. biorxiv.org This type of analysis reveals not only the speed of the valine degradation pathway but also its contribution relative to other metabolic routes. biorxiv.orgresearchgate.net This quantitative approach is essential for understanding how cells adapt their metabolism under different conditions.

Analysis of Fatty Acid Synthesis from Branched-Chain Amino Acid Precursors

Branched-chain amino acids (BCAAs) like valine are known precursors for the synthesis of branched-chain fatty acids (BCFAs). This compound has been instrumental in confirming and quantifying this connection. The breakdown of valine produces a molecule called isobutyryl-CoA, which can act as a starting block, or primer, for the synthesis of specific fatty acids. biorxiv.orgresearchgate.net Research on Bacillus subtilis demonstrated that when the bacteria were fed this compound, the deuterium label was incorporated into 12-methyltridecanoic and 14-methylpentadecanoic acids. biorxiv.orgresearchgate.netresearchgate.net This showed that these fatty acids were formed using isobutyryl-CoA that originated directly from the labeled valine. biorxiv.orgresearchgate.net Similarly, studies in 3T3-L1 adipocytes (fat cells) have shown that valine and isoleucine catabolism contributes significantly to the pool of propionyl-CoA, a precursor for odd-chain fatty acids. nih.govplos.org

Targeted and Untargeted Metabolomics Approaches employing this compound

This compound is a versatile tool used in two main types of metabolomics studies: targeted and untargeted.

Targeted metabolomics focuses on measuring specific, known metabolites. In this context, this compound is frequently used as an internal standard. nih.govnih.govnih.gov Because it is chemically identical to natural valine but has a different mass, it can be added to a sample in a known amount. nih.govnih.gov This allows for highly accurate quantification of the natural L-valine and other target compounds by correcting for any sample loss or variation during the analytical process. nih.govthermofisher.com

Untargeted metabolomics aims to identify and measure as many metabolites as possible in a sample to get a broad snapshot of its metabolic state. When this compound is used as a tracer in these studies, it helps in the discovery of novel metabolic pathways and previously unknown valine-derived products. ckisotopes.com Any metabolite that becomes labeled with deuterium can be confidently identified as being downstream of valine, even if the metabolite itself is unknown.

Assessment of Branched-Chain Amino Acid (BCAA) Metabolism and Intermediates

The metabolism of BCAAs—valine, leucine (B10760876), and isoleucine—is vital for health, and its disruption is linked to various diseases. dovepress.com this compound is a key tool for studying these pathways in detail, as it allows for precise tracking of valine's metabolic fate. medrxiv.orgnih.gov

Valine Catabolism and its Metabolic Products

The breakdown of valine is a multi-step process that converts the amino acid into compounds that can be used for energy. wikipedia.org Using this compound as a tracer allows for the clear identification and measurement of the molecules produced at each step.

The primary pathway for valine catabolism is as follows:

Transamination: L-Valine first loses its amino group to become α-ketoisovalerate . wikipedia.orgsmolecule.com

Oxidative Decarboxylation: This keto acid is then converted to isobutyryl-CoA . wikipedia.orgsmolecule.com

Further Oxidation: Isobutyryl-CoA is further metabolized into propionyl-CoA . biorxiv.org

Final Conversion: Propionyl-CoA is then converted to succinyl-CoA , which can enter the citric acid cycle. wikipedia.orgsmolecule.comnih.gov

The table below summarizes the key labeled compounds that can be tracked when using this compound to study this pathway.

Precursor Key Labeled Intermediates Labeled Citric Acid Cycle Entrant
This compoundα-Ketoisovalerate-d7Succinyl-CoA (deuterated)
Isobutyryl-CoA-d7
Propionyl-CoA (deuterated)
The number of deuterium atoms in propionyl-CoA and succinyl-CoA may vary depending on the specific enzymatic reactions.

This ability to trace the labeled atoms through each successive product provides definitive evidence of the pathway's activity and helps researchers pinpoint potential dysfunctions in BCAA metabolism. wikipedia.orgnih.gov

Interplay of Valine Metabolism with the Citric Acid Cycle

This compound, a stable isotope-labeled form of the essential branched-chain amino acid L-valine, serves as a powerful tracer in metabolic studies to delineate the intricate connections between valine catabolism and the citric acid cycle (CAC). The deuterium labels on this compound allow researchers to track the fate of the valine carbon skeleton as it enters and traverses various metabolic pathways, ultimately integrating with the central carbon metabolism of the CAC.

The catabolism of L-valine is a multi-step process that culminates in the production of succinyl-CoA, a key intermediate of the citric acid cycle. caymanchem.comcaymanchem.combiomol.comcaymanchem.com This glucogenic property of valine means its carbon backbone can be used for the net synthesis of glucose. By introducing this compound into a biological system, scientists can monitor the incorporation of the deuterium label into succinyl-CoA and subsequent CAC intermediates such as fumarate, malate, and oxaloacetate. This provides direct evidence of the flux of valine-derived carbons into the CAC.

Research utilizing this compound has been instrumental in quantifying the contribution of valine to the CAC pool in various cell types and organisms. For instance, in studies of Bacillus subtilis, this compound was used to trace the flow of valine carbons into fatty acid synthesis, a process intrinsically linked to the availability of CAC-derived precursors. biorxiv.orgresearchgate.net The detection of deuterated fatty acid analogs demonstrated that isobutyryl-CoA, an early intermediate in valine catabolism, was being formed from the supplemented this compound. biorxiv.orgresearchgate.netresearchgate.net

Furthermore, the metabolic fate of valine can be influenced by the cellular state. In differentiating B. subtilis, the metabolism of this compound led to the formation of propionyl-CoA, which subsequently entered metabolic pathways. biorxiv.orgresearchgate.net This highlights the dynamic nature of the interplay between valine catabolism and central metabolic routes like the CAC, which can be elucidated through stable isotope tracing.

The use of this compound in conjunction with mass spectrometry-based metabolomics allows for detailed metabolic flux analysis. medchemexpress.commedchemexpress.com This technique can determine the relative rates of different metabolic pathways. For example, by measuring the isotopic enrichment of various metabolites over time, researchers can model the flux of valine-derived carbons through the CAC and connected pathways. This approach has been applied in diverse research areas, from studying metabolic disorders to understanding cancer metabolism. otsuka.co.jpeurisotop.comnih.gov

Interactive Data Table: Tracing this compound Metabolism in Bacillus subtilis

The following table summarizes findings from a study where Bacillus subtilis cultures were supplemented with this compound. The data illustrates the incorporation of deuterium from this compound into various fatty acids, indicating the metabolic flux from valine to fatty acid biosynthesis.

Fatty AcidAverage (M+1) Enrichment (%)Average (M+2) Enrichment (%)
aC152.680.91

Data derived from studies on B. subtilis supplemented with this compound, showing the percentage of fatty acid molecules with one (M+1) or two (M+2) deuterium atoms incorporated. biorxiv.org

This demonstrates a clear metabolic link between L-valine and fatty acid synthesis.

Research in Disease Models and Pathophysiological States

L-Valine-d8 in Cancer Metabolism Research

This compound serves as an internal standard for the quantification of L-valine in cancer research, particularly in metabolomics studies that explore the metabolic reprogramming of tumor cells. caymanchem.comnih.gov This deuterated form of valine is instrumental in stable isotope tracing experiments, which are essential for understanding the metabolic fates of nutrients within the complex tumor microenvironment. ukisotope.comnih.gov

Branched-chain amino acids (BCAAs), including leucine (B10760876), isoleucine, and valine, are essential nutrients that play a multifaceted role in cancer. mdpi.comnih.gov They are not only fundamental building blocks for protein synthesis but also serve as signaling molecules and energy sources for rapidly proliferating cancer cells. frontiersin.orgfrontiersin.org The metabolism of BCAAs is often reprogrammed in tumors to support their growth, survival, and progression. mdpi.comfrontiersin.org This metabolic rewiring can involve alterations in the expression and activity of key enzymes, such as branched-chain amino acid transaminases (BCATs), which catalyze the first step in BCAA catabolism. nih.gov

Dysregulated BCAA metabolism contributes to tumorigenesis by:

Fueling Biosynthesis: The breakdown of BCAAs provides carbon and nitrogen for the synthesis of other nonessential amino acids and nucleotides, which are critical for cancer cell proliferation. mdpi.comnih.gov

Activating Growth Pathways: BCAAs can activate signaling pathways like mTOR, which promotes cell growth and survival. frontiersin.org

Altering the Tumor Microenvironment: The metabolic byproducts of BCAA catabolism can influence the function of immune cells and other stromal cells within the tumor microenvironment, potentially promoting tumor growth and metastasis. frontiersin.orgpreprints.org

Studies have shown that elevated levels of BCAAs are associated with an increased risk and progression of several cancers, including colorectal, pancreatic, and lung cancer. nih.govfrontiersin.orgfrontiersin.org The specific mechanisms and dependencies on BCAA metabolism can vary between different cancer types, highlighting the complexity of this metabolic pathway in oncogenesis. nih.govpreprints.org

Stable isotope tracing using compounds like this compound has been pivotal in elucidating the intricate metabolic reprogramming that occurs in tumor tissues. ukisotope.comnih.gov By introducing labeled nutrients into in vitro or in vivo models, researchers can track the flow of atoms through various metabolic pathways, providing a dynamic view of cellular metabolism. nih.gov

Isotope tracing studies have revealed that cancer cells exhibit significant metabolic plasticity, adapting their nutrient utilization to the specific conditions of the tumor microenvironment. nih.gov For instance, while some tumors exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), others may rely more on oxidative phosphorylation or the catabolism of amino acids and fatty acids for energy and biosynthesis. biorxiv.org

Key findings from isotope tracing studies in cancer metabolism include:

Diverse Fuel Sources: Tumors utilize a variety of nutrients from their microenvironment, including glucose, glutamine, and BCAAs, to fuel the tricarboxylic acid (TCA) cycle and other central metabolic pathways. nih.gov

Compartmentation of Metabolism: Metabolic pathways can be compartmentalized within different cell types in the tumor microenvironment, with cancer cells sometimes exploiting the metabolic byproducts of surrounding stromal cells. preprints.org

Pathway Plasticity: The relative activity of different metabolic pathways can change in response to factors such as nutrient availability, oxygen levels, and the presence of oncogenic mutations. nih.govnih.gov

This compound, in conjunction with other stable isotope tracers, allows for the precise measurement of BCAA flux and its contribution to various metabolic endpoints in tumor tissues, offering valuable insights into cancer-specific metabolic vulnerabilities. nih.govcore.ac.uk

Branched-Chain Amino Acid Metabolism in Oncogenesis and Tumor Progression

Studies on Inborn Errors of Metabolism using this compound as a Diagnostic or Research Tool

This compound is an important tool in the study and diagnosis of inborn errors of metabolism (IEMs), a group of genetic disorders that result from defects in specific metabolic pathways. caymanchem.comuliege.be It is particularly useful in the context of tandem mass spectrometry (MS/MS)-based screening, where it can be used as an internal standard for the accurate quantification of valine and other amino acids. uliege.beresearchgate.net

Maple Syrup Urine Disease (MSUD) is a rare, autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. wikipedia.orgmedscape.com This enzymatic defect impairs the breakdown of the BCAAs leucine, isoleucine, and valine, leading to their accumulation and the buildup of their corresponding toxic α-keto acids in the blood and urine. dynamed.comnih.gov The name of the disease comes from the distinctive sweet odor of the urine in affected individuals. wikipedia.org

The pathophysiology of MSUD is primarily driven by the neurotoxic effects of the accumulated BCAAs and their byproducts. wordpress.com High levels of leucine, in particular, are thought to be a major contributor to the neurological damage seen in MSUD patients, which can include encephalopathy, seizures, and developmental delay. medscape.comwordpress.com The accumulation of these compounds can disrupt several crucial cellular processes in the brain, including:

Neurotransmitter Synthesis: High concentrations of BCAAs can interfere with the transport of other large neutral amino acids across the blood-brain barrier, leading to a deficiency of essential precursors for neurotransmitter synthesis. wikipedia.org

Energy Metabolism: The toxic metabolites in MSUD can impair mitochondrial function and cellular energy production. wordpress.com

Oxidative Stress: The accumulation of BCAAs and their ketoacids can induce oxidative stress, leading to cellular damage. wordpress.com

The use of this compound in research and diagnostic methods for MSUD allows for the precise monitoring of valine levels, which, along with leucine and isoleucine, is a key biomarker for the disease. uliege.benih.gov

Investigations into Other Metabolic Disorders

The role of valine metabolism extends beyond cancer and rare inborn errors, with emerging research linking it to more common metabolic disorders.

Recent studies have explored the connection between BCAA metabolism, oxidative stress, and insulin (B600854) resistance, a hallmark of type 2 diabetes. dovepress.combevital.no While the precise mechanisms are still under investigation, several lines of evidence suggest a complex interplay.

Elevated circulating levels of BCAAs have been consistently observed in individuals with obesity and insulin resistance. bevital.no This has led to the hypothesis that dysregulated BCAA metabolism may contribute to the development of these conditions. dovepress.com Some potential mechanisms include:

Mitochondrial Dysfunction: The accumulation of BCAA catabolites may lead to mitochondrial stress and the overproduction of reactive oxygen species (ROS), contributing to oxidative stress. dovepress.combevital.no

Impaired Insulin Signaling: Certain BCAA metabolites have been shown to interfere with insulin signaling pathways, potentially leading to insulin resistance. bevital.nofrontiersin.org For example, the valine-derived metabolite 3-hydroxyisobutyrate (B1249102) (3-HIB) has been shown to stimulate fatty acid transport in vascular endothelial cells, which could contribute to lipid accumulation and insulin resistance in peripheral tissues. frontiersin.org

Inflammation: Oxidative stress and the accumulation of metabolic intermediates can trigger inflammatory responses, which are known to play a role in the pathogenesis of insulin resistance.

Conversely, some research suggests that valine itself may have protective effects against oxidative stress and may improve mitochondrial function. oup.com These seemingly contradictory findings highlight the complexity of BCAA metabolism and the need for further research to fully understand its role in metabolic health and disease. oup.commdpi.com

Impact on Adipogenesis and Hepatic Lipid Deposition

Recent studies have highlighted the significant impact of valine on fat cell formation (adipogenesis) and the accumulation of lipids in the liver (hepatic lipid deposition). Research in lean mice has demonstrated that valine treatment can enhance both of these processes. nih.govnih.gov This is a critical finding, as excess lipid deposition in these tissues is a hallmark of metabolic disorders.

Transcriptome analysis of white and brown adipose tissues in mice treated with valine revealed disturbances in multiple signaling pathways, including those related to inflammation and fatty acid metabolism. nih.govnih.gov Specifically, valine was found to influence the expression of genes involved in β-oxidation and adipogenesis. researchgate.net For instance, in the liver and white adipose tissue of mice, valine treatment led to enhanced expression of Lpl and Acox1, genes associated with lipid metabolism. nih.gov Conversely, the expression of Pparα, a key regulator of fatty acid oxidation, was inhibited in the liver of mice receiving a higher dose of valine. nih.gov

The table below summarizes the effects of valine treatment on the expression of key genes related to β-oxidation and adipogenesis in different tissues of lean mice. nih.gov

TissueGeneEffect of Valine Treatment (0.3 V)Effect of Valine Treatment (0.45 V)
Liver LplEnhanced (p < 0.01)Enhanced (p < 0.001)
Acox1Enhanced (p < 0.01)Enhanced (p < 0.001)
PparαNo significant changeInhibited (p < 0.01)
Cpt1No significant changeInhibited (p < 0.01)
White Adipose Tissue (WAT) LplEnhanced (p < 0.05)Enhanced (p < 0.001)
Acox1Enhanced (p < 0.01)Enhanced (p < 0.001)
PparαEnhanced (p < 0.01)No significant change
Brown Adipose Tissue (BAT) LplEnhanced (p < 0.05)Enhanced (p < 0.01)
Cpt1Enhanced (p < 0.01)No significant change

Furthermore, valine treatment has been shown to affect the protein abundance of key metabolic regulators. For example, the ratio of phosphorylated AMP-activated protein kinase (p-AMPK) to total AMPK, an indicator of cellular energy status, and the abundance of Stearoyl-CoA desaturase-1 (SCD1), an enzyme involved in fatty acid synthesis, were altered in the liver, white adipose tissue, and brown adipose tissue of valine-treated mice. nih.govresearchgate.net

Role of Intestinal Microbiota Modulation by Valine in Metabolic Health

The gut microbiota plays a crucial role in host metabolism, and emerging evidence suggests that valine can modulate the composition and metabolic activity of the intestinal microbial community, thereby influencing metabolic health. nih.govnih.gov

In a study on lean mice, valine treatment was found to alter the gut microbiota composition, leading to a decrease in the abundance of Bacteroidetes and an increase in Proteobacteria and Helicobacter. nih.govnih.gov These changes in the microbiota were accompanied by alterations in the cecal metabolome, with 87 differential metabolites being enriched in pathways related to inflammation, lipid metabolism, and bile acid metabolism. nih.govnih.gov This suggests that the metabolic effects of valine may be, at least in part, mediated by its influence on the gut microbiome.

Furthermore, research has shown that L-valine derived from the gut microbiota can have a protective effect against sepsis-induced intestinal injury. nih.gov In patients with sepsis, a significant decrease in the abundance of L-valine was observed, and this was negatively correlated with the severity of the condition. nih.gov Animal experiments confirmed that L-valine could alleviate intestinal damage in a mouse model of sepsis. nih.gov This highlights the complex interplay between dietary amino acids, the gut microbiota, and host health.

Nutritional and Physiological Research Applications

Dietary Studies Utilizing L-Valine-d8 Tracers in Animal and Human Models

This compound is a valuable tool for tracing the digestion, absorption, and subsequent metabolic pathways of dietary valine. In animal models, such as domestic fowl and mice, this compound has been incorporated into semi-synthetic diets to study protein turnover rates in various tissues. ckisotopes.com For instance, a study in chickens used a diet where half of the valine was this compound to assess protein turnover in skeletal muscle over a five-day period. ckisotopes.com This approach allows for the determination of the relative isotopic abundance in the precursor pool for protein synthesis. ckisotopes.com

In mice, this compound has been added to semi-synthetic diets to assess protein turnover in organs like the liver, kidneys, heart, and skeletal muscle. ckisotopes.com A non-invasive method to track the labeling trajectory involves monitoring major urinary proteins (MUPs) synthesized in the liver and excreted in the urine. ckisotopes.com

Human studies have also employed stable isotope-labeled amino acids to investigate the availability of dietary protein-derived amino acids. While these studies may use other labeled amino acids like L-[ring-d5]phenylalanine, the principle remains the same: to trace the appearance of the labeled amino acid in the bloodstream after consumption of an intrinsically labeled protein source. researchgate.net This methodology helps in understanding how different food matrices affect amino acid absorption. researchgate.net

Assessment of Amino Acid Requirements and Utilization Efficiency

This compound is instrumental in determining the dietary requirements and utilization efficiency of valine and other amino acids. By tracing the incorporation of this compound into proteins and its catabolic fate, researchers can assess how efficiently the body uses this essential amino acid under various physiological conditions and dietary regimens. europa.eueuropa.eu

Studies in laying hens, for example, have investigated the impact of varying dietary valine levels on production performance and nutrient uptake. mdpi.comnih.gov Research has shown that dietary valine supplementation can enhance the uptake of other amino acids by promoting the expression of specific amino acid transporters in the intestine. mdpi.comnih.gov For instance, dietary valine was found to promote the mRNA expression of transporters ATB0,+ and LAT4 in the jejunum of laying hens. mdpi.com Such studies are crucial for optimizing animal feed formulations to improve growth and productivity. europa.eueuropa.eu

The European Food Safety Authority (EFSA) has assessed the safety and efficacy of L-valine produced by various bacterial strains for use in animal feed for all animal species. europa.eueuropa.eu These assessments rely on the established nutritional role of L-valine and its importance in compensating for deficiencies in feedstuffs. europa.eueuropa.eu The efficacy of supplemental L-valine is well-established for non-ruminant species. europa.eueuropa.eunih.gov

Investigation of Muscle Protein Synthesis and Repair Mechanisms

L-Valine is a branched-chain amino acid (BCAA) that plays a significant role in muscle protein synthesis and repair. ahb-global.com this compound allows for the precise measurement of fractional protein synthesis and breakdown rates in muscle tissue. isotope.com By administering this compound and measuring its incorporation into muscle proteins over time, researchers can quantify the dynamic processes of protein turnover. ckisotopes.com

Valine, along with leucine (B10760876) and isoleucine, is known to stimulate muscle protein synthesis, which is particularly important for athletes and individuals recovering from muscle-wasting conditions. ahb-global.comtaylorandfrancis.com Studies have shown that valine can help reduce muscle fatigue and damage during exercise and promote recovery afterward. ahb-global.com Research using tracers like this compound helps to elucidate the specific mechanisms by which BCAAs exert their anabolic effects on skeletal muscle. taylorandfrancis.com It has been noted that valine is crucial for maintaining muscle mass, especially after prolonged, intense physical activity. ahb-global.com

Research Findings on L-Valine and Muscle Protein Synthesis
FindingOrganism/ModelSignificanceCitation
L-Valine is a key amino acid for protein synthesis, helping to repair and build muscle tissue.GeneralImportant for athletes and individuals in recovery. ahb-global.com
Valine supplementation can reduce muscle damage and delayed onset muscle soreness (DOMS) after exercise.HumansAids in faster recovery from physical activity. ahb-global.com
BCAAs, including valine, are known to have an anabolic effect on skeletal muscle.GeneralContributes to muscle growth and prevention of muscle wasting. taylorandfrancis.com
This compound can be used to measure fractional protein synthesis and breakdown rates.GeneralProvides a precise method for studying muscle protein dynamics. isotope.com

Role in Systemic Energy Homeostasis and Glucose Metabolism

L-Valine is a glucogenic amino acid, meaning its carbon skeleton can be converted to glucose through gluconeogenesis. labscoop.comcaymanchem.com Its catabolism ultimately forms succinyl-CoA, which enters the citric acid cycle, a central pathway in energy metabolism. labscoop.comcaymanchem.comcaymanchem.com The use of this compound as a tracer helps to investigate the contribution of valine to systemic energy homeostasis and glucose metabolism.

Studies in rodents have shown that branched-chain amino acids, including valine, can influence glucose metabolism. mdpi.com Infusions of valine into the mediobasal hypothalamus of rats have been shown to lower circulating glucose levels by inhibiting hepatic glucose production. mdpi.com This suggests a role for central nervous system amino acid sensing in the regulation of whole-body glucose homeostasis. mdpi.com

However, the relationship between BCAAs and glucose metabolism is complex. Elevated circulating levels of BCAAs are often associated with obesity and insulin (B600854) resistance in both humans and rodents. nih.govdovepress.com Research in laying hens has indicated that long-term intake of high levels of dietary valine may accelerate the development of nonalcoholic fatty liver disease (NAFLD) by promoting fat synthesis and inhibiting fatty acid oxidation. nih.gov In a study on middle-aged and elderly humans, high serum L-valine levels were independently associated with increased oxidative stress and newly-diagnosed type 2 diabetes. dovepress.com

Impact of L-Valine on Glucose Metabolism and Energy Homeostasis
ObservationModel SystemKey FindingCitation
L-Valine is a glucogenic amino acid.Biochemical pathwaysIts catabolism produces succinyl-CoA, which can enter the citric acid cycle for energy production or be used for gluconeogenesis. labscoop.comcaymanchem.comcaymanchem.com
Central administration of L-Valine lowers blood glucose.RatsInfusion into the mediobasal hypothalamus inhibits hepatic glucose production. mdpi.com
High serum L-Valine levels are associated with diabetes risk.HumansPositively correlated with markers of oxidative stress and newly-diagnosed type 2 diabetes. dovepress.com
High dietary valine intake may promote NAFLD.Laying hensLong-term high intake accelerated the development of nonalcoholic fatty liver disease. nih.gov

Advanced Experimental Design and Analytical Considerations

Integration of Multi-Omics Data (Metabolomics, Transcriptomics, Metagenomics) for Comprehensive Understanding

A holistic understanding of metabolic pathways and their regulation requires the integration of data from multiple "omics" platforms. L-Valine-d8 is instrumental in the metabolomics component of such studies, providing a means to trace the flux of valine through various biochemical routes. When combined with transcriptomics and metagenomics, researchers can correlate metabolic changes with gene expression patterns and the composition of the gut microbiome. mdpi.comfrontiersin.orgmetabolon.com

For instance, a study investigating the metabolic effects of valine could use this compound to quantify its uptake and conversion into other metabolites (metabolomics). frontiersin.org Simultaneously, transcriptomic analysis of tissues like the liver or adipose tissue can reveal which genes and signaling pathways are activated or suppressed in response to valine administration. frontiersin.orgmdpi.com Furthermore, by analyzing the gut microbiome through metagenomic sequencing, researchers can identify changes in bacterial populations that may influence valine metabolism and host physiology. frontiersin.orgnih.gov

This integrated multi-omics approach allows scientists to connect genetic predispositions, microbial activities, and metabolic phenotypes, providing a comprehensive view of how an organism responds to a specific nutrient like valine. mdpi.commetabolon.commdpi.com For example, an observed increase in the abundance of a specific metabolite derived from this compound could be linked to the upregulation of a particular enzyme's gene (transcriptomics) and an increase in a bacterial species known to produce that enzyme (metagenomics). nih.gov

Challenges and Solutions in Sample Preparation for this compound Analysis in Complex Biological Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges. researchgate.netmdpi.comrsc.org These matrices contain a multitude of endogenous compounds, including proteins, lipids, and salts, which can interfere with analysis. researchgate.netmdpi.com

Common Challenges:

Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. researchgate.netrsc.org In one study, the mass response of spiked amino acids in tear samples was reduced to 70% compared to the response in water, highlighting significant matrix suppression. rsc.orgrsc.org

Protein Content: High concentrations of proteins in samples like plasma can interfere with chromatographic separation and contaminate the analytical system. researchgate.netresearchgate.net

Low Analyte Concentration: The concentration of this compound or its metabolic products may be very low, requiring sensitive detection methods and pre-concentration steps. mdpi.com

Analyte Recovery: The extraction process must efficiently recover the analyte from the matrix. A study using this compound as an internal standard for other metabolites reported low recovery rates ranging from 5-34%, deeming it unsuitable for that specific application and indicating the importance of method-specific validation. diva-portal.org

Solutions and Methodologies: To overcome these challenges, various sample preparation techniques are employed. The choice of method depends on the specific biological matrix and the analytical goals.

Protein Precipitation: This is a common first step for plasma or serum samples. It involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), or an acid like sulfosalicylic acid to denature and precipitate proteins, which are then removed by centrifugation. researchgate.netlcms.czuni-muenchen.de

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, which can help isolate analytes from interfering matrix components. researchgate.net

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a different solvent, leaving interferences behind. rsc.org

Derivatization: To improve chromatographic retention and detection sensitivity, amino acids are often chemically modified (derivatized) before analysis. lcms.czuni-muenchen.de

The use of this compound as an internal standard is a key solution to compensate for analyte loss during sample preparation and for matrix effects during analysis. rsc.orgnih.gov Since the internal standard has nearly identical chemical properties to the unlabeled analyte, it is affected by these interferences in the same way, allowing for more accurate quantification.

Biological MatrixSample Preparation TechniqueKey ChallengeReference
Human PlasmaProtein precipitation with sulfosalicylic acid, followed by derivatization.Removal of high protein content and derivatization for amino acid analysis. lcms.cz
Human PlasmaProtein precipitation with methanol.Potential for low analyte recovery; this compound showed low recovery (5-34%) when tested as an internal standard for other compounds. diva-portal.org
Human TearsMethanol extraction followed by solid-phase extraction (SPE) clean-up.Significant matrix effects causing ion suppression (up to 30% signal loss). rsc.orgrsc.org
Mammalian UrineDirect injection after dilution.Requires robust chromatography to separate analytes from a complex mixture. lcms.cz

Method Validation and Quality Control in Stable Isotope Tracer Studies

For data from stable isotope tracer studies using this compound to be considered reliable and reproducible, the analytical methods must be rigorously validated, and strict quality control (QC) procedures must be implemented. mdpi.comuni-muenchen.dethermofisher.com Method validation ensures that the analytical procedure is suitable for its intended purpose.

Key Method Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. rsc.org

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. uni-muenchen.de

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. rsc.org

Quality Control (QC) Measures: QC is essential for monitoring the performance of the analytical system over time and ensuring the consistency of the data.

Internal Standards: As mentioned, this compound is frequently used as an internal standard to correct for variations in sample preparation and instrument response. nih.govthermofisher.comcaymanchem.com A study profiling plasma amino acids demonstrated high quantitative precision by using this compound as a spiked standard, achieving a median peak area CV of just 5% across all samples. lcms.cz

Quality Control Samples: Pooled samples or standard reference materials are analyzed periodically throughout an analytical run to monitor the stability and performance of the method. lcms.czthermofisher.com

System Suitability Tests: These are performed before an analytical run to ensure the chromatography and mass spectrometry systems are performing optimally. This includes injecting blank samples to check for carryover and analyzing a mixture of reference standards to verify retention times, peak shapes, and mass accuracy. thermofisher.com

Validation ParameterAnalyteResultReference
LODLeucine (B10760876)/Phenylalanine0.02 μmol L−1 rsc.org
LOQLeucine/Phenylalanine0.07 μmol L−1 rsc.org
Intra-day Recovery15 Amino Acids89–107% rsc.org
Intra-day Precision (RSD)15 Amino Acids1.1–5.6% rsc.org
QC Precision (CV)This compound (Internal Standard)5% lcms.cz

This table presents example validation data from a study analyzing amino acids in human tears, where this compound was used as an internal standard. rsc.org

Considerations for In Vivo Stable Isotope Tracer Administration in Research Models

Using this compound as a tracer in living research models (in vivo) provides dynamic information about metabolic fluxes and pathway activities that cannot be obtained from static concentration measurements alone. chromservis.eunih.gov However, the design and interpretation of these experiments require careful consideration of several factors.

Physiological Impact of the Tracer: The administration of an exogenous stable isotope tracer can itself have physiological effects that may alter the very metabolism being studied. nih.gov Researchers must consider the amount of tracer used to ensure it does not perturb the natural metabolic state.

Route of Administration: The tracer can be administered intravenously, orally, or incorporated into the diet. ckisotopes.comchemie-brunschwig.ch The choice of route influences how the tracer is distributed throughout the body and its rate of appearance in different metabolic pools. For example, oral administration involves absorption by the gut, while intravenous injection bypasses this step. chemie-brunschwig.ch

Experimental Conditions: The metabolic state of the research model is a critical variable. For instance, conducting studies in a fasted versus a fed state will yield different results, as nutrient availability dramatically influences metabolic pathways. nih.gov

Distinguishing from Natural Abundance: It is crucial to correct for the naturally occurring stable isotopes (e.g., ¹³C, ²H) to accurately determine the enrichment from the administered this compound tracer. researchgate.net

Modeling and Data Interpretation: Translating raw isotopic enrichment data into meaningful metabolic flux rates requires mathematical modeling. The complexity of these models can range from simple algebraic equations to complex computational frameworks, depending on the research question. chromservis.eu

In vivo tracing with this compound has been used to assess the rate of protein turnover in different organs by incorporating the labeled amino acid into a standard diet and non-invasively tracking its appearance in proteins excreted in the urine. ckisotopes.com Such studies are invaluable for understanding how metabolism is altered in various physiological and disease states, but their success hinges on careful experimental design that accounts for the complexities of a living system. nih.goveurisotop.com

Q & A

Q. What is the primary role of L-Valine-d8 in metabolic studies, and how does its isotopic labeling enhance experimental accuracy?

this compound is a deuterated isotopologue of L-Valine, where eight hydrogen atoms are replaced with deuterium. This compound is widely used as an internal standard in targeted metabolomics to correct for variability in mass spectrometry (MS) quantification. Its deuterium labeling minimizes interference with endogenous L-Valine peaks, enabling precise calibration of analyte concentrations in complex biological matrices (e.g., plasma, urine) . For example, in LC-MS workflows, co-elution of this compound with endogenous L-Valine allows researchers to normalize signal drift and matrix effects .

Q. What experimental design considerations are critical when incorporating this compound into tracer studies?

Key considerations include:

  • Isotopic purity : Verify the deuteration level (>98%) via NMR or high-resolution MS to avoid contamination from non-deuterated species .
  • Dosage optimization : Use pilot studies to determine the optimal concentration range (e.g., 0.1–10 µM) to avoid saturation of metabolic pathways .
  • Sample preparation : Ensure compatibility with extraction solvents (e.g., methanol) to prevent deuterium exchange, which could alter the compound’s stability .
  • Controls : Include blank samples (without this compound) to assess background noise and validate specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound-derived data across different experimental models (e.g., in vitro vs. in vivo)?

Contradictions often arise due to differences in cellular uptake kinetics or tissue-specific metabolism . To address this:

  • Cross-validation : Compare results with orthogonal methods, such as stable isotope-resolved metabolomics (SIRM) or ¹³C-labeled Valine, to confirm pathway activity .
  • Matrix effect analysis : Use spike-recovery experiments in biological matrices (e.g., plasma vs. cell lysate) to quantify analyte loss due to protein binding or ion suppression .
  • Kinetic modeling : Apply compartmental models to account for differential isotope dilution in intracellular vs. extracellular pools .

Q. What methodological strategies mitigate the impact of this compound degradation during long-term storage or high-throughput workflows?

Degradation risks include deuterium loss (via exchange with ambient moisture) and oxidation . Mitigation steps:

  • Storage conditions : Lyophilize aliquots and store at -80°C under inert gas (e.g., argon) to minimize hydrolysis .
  • Batch validation : Perform periodic stability checks using LC-MS/MS to monitor deuterium retention and oxidation byproducts .
  • Automation : Integrate robotic liquid handlers to reduce exposure to ambient conditions during sample processing .

Q. How can this compound be integrated into multiplexed isotopic labeling workflows to study branched-chain amino acid (BCAA) metabolism?

A multiplexed approach might combine this compound with L-Leucine-d10 and L-Isoleucine-d10 to track BCAA flux simultaneously. Key steps:

  • Chromatographic separation : Optimize UPLC gradients to resolve all isotopologues and prevent co-elution .
  • Data deconvolution : Use software tools (e.g., Skyline or XCMS) to differentiate isotopic clusters and quantify each BCAA independently .
  • Interference checks : Validate the absence of cross-talk between channels using single-isotopologue spike-in experiments .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound tracer data in large-scale metabolomics cohorts?

  • Multivariate analysis : Apply partial least squares-discriminant analysis (PLS-DA) to identify metabolic signatures correlated with this compound enrichment .
  • False-discovery rate (FDR) correction : Use Benjamini-Hochberg adjustment to account for multiple comparisons in pathway enrichment analyses .
  • Batch correction : Implement ComBat or surrogate variable analysis (SVA) to remove technical variability across MS runs .

Q. How can researchers validate the biological relevance of this compound-derived flux data in disease models?

  • Genetic knockdown : Silence key enzymes (e.g., branched-chain aminotransferase) and assess changes in this compound incorporation rates .
  • Pharmacological inhibition : Use inhibitors (e.g., cycloleucine for methionine metabolism) to perturb pathways and confirm tracer specificity .
  • Correlation with omics data : Integrate flux data with transcriptomic or proteomic profiles to identify regulatory nodes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.